molecular formula C17H17BrO B1272321 4-Bromo-4'-n-butylbenzophenone CAS No. 91404-25-0

4-Bromo-4'-n-butylbenzophenone

Cat. No. B1272321
CAS RN: 91404-25-0
M. Wt: 317.2 g/mol
InChI Key: GKUGQFCAMSDWAJ-UHFFFAOYSA-N
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Description

4-Bromo-4’-n-butylbenzophenone is a chemical compound with the molecular formula C17H17BrO and a molecular weight of 317.22 . It is also known by other synonyms such as 4-BROMO-4’-1-BUTYLBENZOPHENONE and Methanone, (4-bromophenyl) (4-butylphenyl)- .


Molecular Structure Analysis

The molecule contains a total of 37 bonds, including 20 non-H bonds, 13 multiple bonds, 5 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aromatic) .


Physical And Chemical Properties Analysis

The boiling point of 4-Bromo-4’-n-butylbenzophenone is predicted to be 405.7±28.0 °C and its density is predicted to be 1.271±0.06 g/cm3 .

Scientific Research Applications

Bromophenol Derivatives and Their Properties

Bromophenol derivatives have been a subject of interest in various scientific studies. For instance, Zhao et al. (2004) isolated several new bromophenol derivatives from the red alga Rhodomela confervoides. These compounds were subjected to detailed spectroscopic analysis, including techniques like IR, EIMS, FABMS, ESIMS, and NMR. The study found these compounds to be inactive against human cancer cell lines and microorganisms, providing insights into the biological activity of such derivatives (Zhao et al., 2004).

McMurry Coupling

The McMurry coupling process, involving bromophenone derivatives like 4-bromoacetophenone, has been investigated. A study by Daik et al. (1998) revealed that McMurry coupling of 4-bromoacetophenone yielded 2,3-bis(4-bromophenyl)-2-butenes in a specific cis:trans ratio. This finding was crucial for understanding the stereochemical outcomes of such reactions and resolving inconsistencies in earlier literature (Daik et al., 1998).

Ultrasonic-Assisted Preparation of Bromophenol Derivatives

Harikumar and Rajendran (2014) explored the preparation of 1-butoxy-4-nitrobenzene using bromophenol derivatives under ultrasonic conditions. The study emphasized the kinetic aspects and demonstrated that ultrasonic irradiation significantly enhances the reaction compared to non-ultrasonic methods. This research provides a novel method for synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

Antioxidant Activity of Bromophenol Derivatives

Li et al. (2011) isolated various bromophenols from Rhodomela confervoides, evaluating their free radical scavenging activities. The study concluded that these bromophenols exhibit potent antioxidant activities, stronger than some conventional antioxidants like butylated hydroxytoluene (BHT). This suggests potential applications in preventing oxidative deterioration of food and as natural antioxidants (Li et al., 2011).

Synthesis and Properties of Zinc Phthalocyanine Derivatives

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with bromophenol groups. These compounds demonstrated valuable properties for photodynamic therapy, a cancer treatment method. Their high singlet oxygen quantum yield and appropriate photodegradation quantum yield make them potential candidates for this application (Pişkin et al., 2020).

Radical Scavenging Activity of Bromophenols

Li et al. (2012) investigated new nitrogen-containing bromophenols from Rhodomela confervoides. They found these compounds to have potent scavenging activity against radicals, suggesting their potential application in food or pharmaceutical fields as natural antioxidants (Li et al., 2012).

properties

IUPAC Name

(4-bromophenyl)-(4-butylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-2-3-4-13-5-7-14(8-6-13)17(19)15-9-11-16(18)12-10-15/h5-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUGQFCAMSDWAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373591
Record name 4-Bromo-4'-n-butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-4'-n-butylbenzophenone

CAS RN

91404-25-0
Record name (4-Bromophenyl)(4-butylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91404-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-4'-n-butylbenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Mills, GZ Wu - Journal of pharmaceutical sciences, 2004 - Elsevier
… The same procedure described for the synthesis of 2a was used except that 4-bromo-4′-n-butylbenzophenone (1e, 9.0 g) and 18.9 mL of the 3 M ethereal solution of …
Number of citations: 13 www.sciencedirect.com
Y Gan, P Wang, TA Spencer - The Journal of Organic Chemistry, 2006 - ACS Publications
… After esterification of 11 to methyl 7-octenoate (13) in 94% yield, Suzuki coupling 23 with 4-bromo-4‘-n-butylbenzophenone (14), prepared by Friedel−Crafts reaction of n-butylbenzene …
Number of citations: 7 pubs.acs.org

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